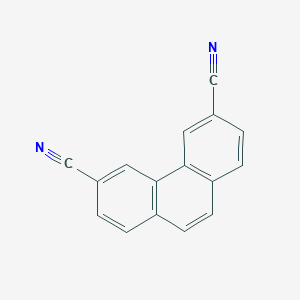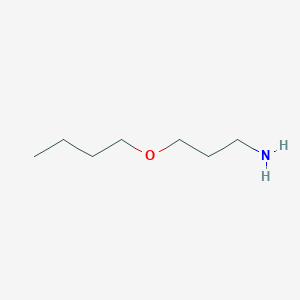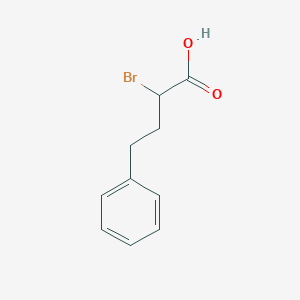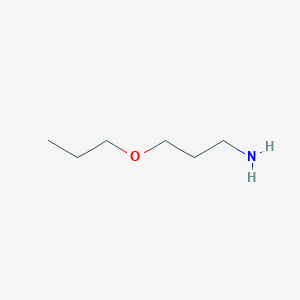
Chlorotriphenylsilane
Overview
Description
Chlorotriphenylsilane, also known as this compound, is a useful research compound. Its molecular formula is C18H15ClSi and its molecular weight is 294.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102804. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact Assessment
Chlorotriphenylsilane, along with other chlorophenylsilanes, is utilized in the production of silicone-based adhesives and phenyl silicones. Research by Anezaki and Nakano (2015) revealed that these substances can unintentionally introduce polychlorinated biphenyls (PCBs) into the environment, highlighting potential environmental risks associated with their use in industrial applications (Anezaki & Nakano, 2015).
Chemical Synthesis and Characterization
Begeç et al. (2013) investigated the synthesis and structure of aryl triphenylsilyl ether derivatives, using this compound in reactions with sodium salts of sterically hindered phenol derivatives. This study contributes to our understanding of the chemical properties and potential applications of this compound in synthetic chemistry (Begeç et al., 2013).
Industrial Applications in Polymerization
The sol-gel chemistry of organotrialkoxysilanes, including derivatives of this compound, was studied by Loy et al. (2000). This research is significant for understanding how these compounds contribute to the formation of gels in polymerization processes, which is crucial in the production of sol-gel materials (Loy et al., 2000).
Analysis of Fats and Oils
Chlorotrimethylsilane, a related compound, has been used as a reagent for the gas chromatographic analysis of fats and oils. This method, explored by Eras et al. (2001), allows for the transformation of triglycerides into volatile fatty esters, demonstrating its utility in analytical chemistry (Eras et al., 2001).
Catalysis in Organic Reactions
Deng et al. (2014) utilized chlorotrimethylsilane as an efficient catalyst in allylic alkylation, showcasing its role in enhancing yields and selectivity in organic reactions (Deng et al., 2014).
Combinatorial Chemistry Applications
Ryabukhin et al. (2007) demonstrated the use of chlorotrimethylsilane in Knoevenagel condensations, enabling the generation of combinatorial libraries of compounds. This illustrates its role in facilitating chemical reactions for the synthesis of diverse compounds (Ryabukhin et al., 2007).
Polymerization and Material Science
Ishifune et al. (2010) explored the electroreductive polymerization of dichlorosilanes in the presence of this compound. This research is crucial for understanding the production of polymers and materials that incorporate this compound (Ishifune et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Chlorotriphenylsilane, also known as Triphenylchlorosilane, is primarily used as a silylating agent . It interacts with various substrates in chemical reactions, particularly in the field of organic synthesis .
Mode of Action
The mode of action of this compound involves the replacement of the chlorine atom with a nucleophile in the substrate. This process is facilitated by the silicon-chlorine bond’s high reactivity . The result is the formation of a new silicon-substrate bond, effectively modifying the substrate’s chemical properties.
Biochemical Pathways
Its role as a silylating agent suggests that it could potentially modify a wide range of biochemical pathways by altering the chemical properties of various biomolecules .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would vary significantly depending on the specific context and conditions of its use .
Result of Action
The primary result of this compound’s action is the silylation of the target substrate. This modification can have a wide range of effects, depending on the nature of the substrate and the specific conditions of the reaction .
Disclaimer: This information is based on the current understanding and usage of this compound in chemical synthesisThis compound should be handled with caution due to its reactivity and potential hazards .
Biochemical Analysis
Biochemical Properties
Chlorotriphenylsilane plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. For instance, it can react with hydroxyl groups in proteins, leading to the formation of silyl ethers. This interaction can alter the biochemical properties of the proteins, affecting their stability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to undergo nucleophilic substitution reactions. At the molecular level, this compound binds to biomolecules through its chloro group, which is replaced by nucleophiles such as hydroxyl or amino groups. This binding can lead to enzyme inhibition or activation, as well as changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing protein stability and function. At high doses, this compound can be toxic, leading to adverse effects such as enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modifying the activity of key enzymes. For example, the compound can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical effects, as they determine the compound’s accessibility to target biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, this compound can be directed to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects .
Properties
IUPAC Name |
chloro(triphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKYQPOFRKPUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870398 | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-86-8 | |
| Record name | 1,1′,1′′-(Chlorosilylidyne)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorotriphenylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorotriphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1',1''-(chlorosilylidyne)tris- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


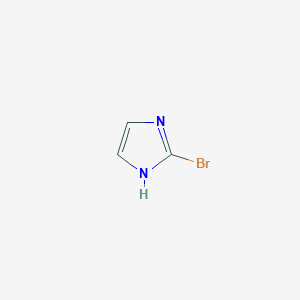

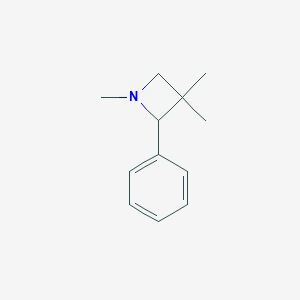
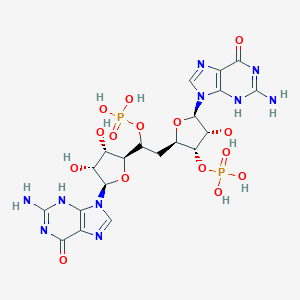
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
